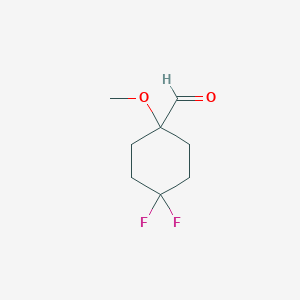

4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of cyclohexane derivatives often involves photochemical cycloaddition reactions, as seen in the regioselective photocycloaddition of enamine-carbaldehydes and alkenes to yield tetrahydropyridines, which could be relevant for constructing similar difluoro-methoxycyclohexane structures (Tietz, Bergmann, & Brüggemann, 1983). Additionally, Prins-type cyclization reactions catalyzed by hafnium triflate have been used to synthesize oxabicyclononene derivatives from aldehydes and cyclohex-3-ene-1,1-dimethanol (Nakamura, Niiyama, & Yamakawa, 2009), suggesting a pathway for synthesizing similar difluorinated compounds.

Molecular Structure Analysis

The structure of cyclohexane derivatives, including those with fluorine substitutions, often exhibits significant stereochemical complexity. Studies on polyfluorocyclohexanes demonstrate the impact of fluorine substituents on molecular conformation and stability (Keddie, Slawin, Lebl, Philp, & O'Hagan, 2015). These insights into the stereochemical effects of fluorination on cyclohexane rings can inform the understanding of 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde's molecular structure.

Chemical Reactions and Properties

Cyclohexene derivatives, like 4-cyclohexenecarbaldehyde, undergo various cyclocondensation reactions to yield chromenes, thiopyrans, and pyridines (Dyachenko, 2005). This suggests that this compound could participate in similar reactions, potentially leading to a wide range of functionalized derivatives.

Physical Properties Analysis

The physical properties of fluoroalkanes and cyclohexane derivatives, including boiling points, melting points, and solubilities, are influenced by the presence of fluorine atoms and the overall molecular geometry. Research on polyfluoroheterocyclic compounds provides insights into how these properties might be affected by difluorination and methoxy substitution (Banks, Haszeldine, Legge, & Rickett, 1974).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of cyclohexane derivatives are profoundly influenced by substituents. Studies on the synthesis and reactions of cyclohexanecarbaldehydes reveal how different functional groups affect the compound's reactivity and potential for further transformation (Anwar, Li, & Chen, 2014). These insights can be extrapolated to understand the reactivity patterns of this compound.

Aplicaciones Científicas De Investigación

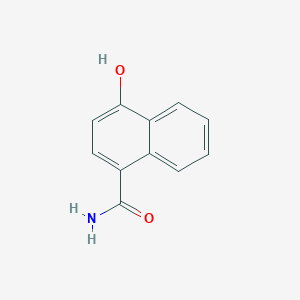

Photophysical Properties and Proton Transfer

The study of similar molecules like 1-hydroxypyrene-2-carbaldehyde and 1-methoxypyrene-2-carbaldehyde reveals interesting photophysical properties. These compounds, through experimental and theoretical investigations, show different behaviors upon excitation into the S1 state. The ultrafast excited state intramolecular proton transfer (ESIPT) process in these molecules, followed by intersystem crossing, is attributed to intramolecular hydrogen bonds, which induce significant structural alterations upon excitation (Yin et al., 2016).

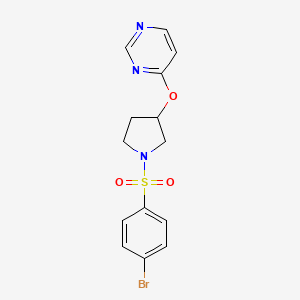

Catalytic Synthesis Applications

Aldehydes derived from Diels–Alder reactions, like 2-methoxycyclohex-3-encarbaldehyde, are used as substrates in hydroxynitrile lyase catalysis. This process transforms these compounds into their corresponding cyanohydrins, with modeling investigations providing insights into the steric course of these biocatalytic reactions (Avi et al., 2009).

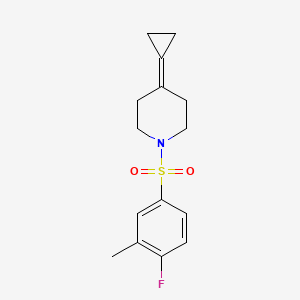

Synthetic Chemistry Applications

The synthesis of 3-fluoropyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, utilizing methods involving electrophilic alpha,alpha-difluorination, demonstrates the relevance of similar molecules in creating new chemical structures. This methodology provides new pathways for the synthesis of various fluorinated compounds, highlighting the versatility of these molecules in synthetic chemistry (Surmont et al., 2009).

Bicyclic Compound Studies

The study of bicyclo[3.1.0]hexane methanolysis and the ring opening of activated cyclopropanes under different conditions showcases the chemical behavior of structurally related compounds. This research provides insights into how these compounds react under acidic and basic conditions, yielding different products depending on the reaction environment (Lim et al., 2002).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde are currently unknown

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .

Propiedades

IUPAC Name |

4,4-difluoro-1-methoxycyclohexane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O2/c1-12-7(6-11)2-4-8(9,10)5-3-7/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGZNOIVHBCZQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC(CC1)(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2480055.png)

![N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2480057.png)

![3-[(2,4-dichlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2480062.png)

![5-bromo-2-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2480064.png)

![N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2480065.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2480067.png)

![N-(4-butylphenyl)-2-[(2-{[3-(2-naphthyl)-3-oxopropyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2480069.png)